
2-(Benzylsulfanyl)-5,5-dimethyl-1,4,5,6-tetrahydropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylsulfanyl)-5,5-dimethyl-1,4,5,6-tetrahydropyrimidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the pyrimidine family and has a unique structure that makes it a promising candidate for drug development and other applications.
Mécanisme D'action
The mechanism of action of 2-(Benzylsulfanyl)-5,5-dimethyl-1,4,5,6-tetrahydropyrimidine is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes or proteins that are involved in disease processes. This inhibition can lead to the suppression of disease symptoms and may even result in a cure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(Benzylsulfanyl)-5,5-dimethyl-1,4,5,6-tetrahydropyrimidine are still being studied. However, early research suggests that the compound may have antioxidant and anti-inflammatory effects, which could be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(Benzylsulfanyl)-5,5-dimethyl-1,4,5,6-tetrahydropyrimidine in lab experiments is its unique structure, which makes it a promising candidate for drug development. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are numerous future directions for research on 2-(Benzylsulfanyl)-5,5-dimethyl-1,4,5,6-tetrahydropyrimidine. Some of the most promising areas of research include:
1. Further studies on the compound's mechanism of action to better understand its potential applications in drug development.
2. Research on the compound's potential toxicity to determine safe dosage levels and potential side effects.
3. Studies on the compound's potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
4. Exploration of novel synthesis methods to improve the yield and purity of the compound.
5. Research on the compound's potential applications in other fields, such as materials science and catalysis.
In conclusion, 2-(Benzylsulfanyl)-5,5-dimethyl-1,4,5,6-tetrahydropyrimidine is a unique and promising compound that has numerous potential applications in scientific research. Further research is needed to fully understand its mechanism of action and potential applications, but early studies suggest that it could be a valuable tool in the fight against various diseases.
Méthodes De Synthèse
The synthesis of 2-(Benzylsulfanyl)-5,5-dimethyl-1,4,5,6-tetrahydropyrimidine can be achieved using various methods. One of the most common methods involves the reaction of benzyl mercaptan with 5,5-dimethyl-1,3-cyclohexanedione in the presence of a base catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted into the final product.
Applications De Recherche Scientifique
2-(Benzylsulfanyl)-5,5-dimethyl-1,4,5,6-tetrahydropyrimidine has numerous potential applications in scientific research. One of the most promising areas of application is in drug development. This compound has been shown to have activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
2-benzylsulfanyl-5,5-dimethyl-4,6-dihydro-1H-pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S/c1-13(2)9-14-12(15-10-13)16-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSQXDKLEKDBLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=NC1)SCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

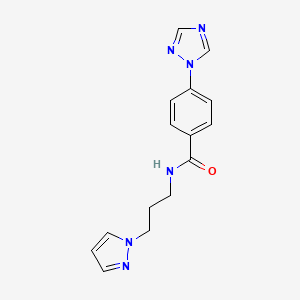
![methyl 4-[2-(2,4-dioxo-1H-quinazolin-3-yl)ethyl]benzoate](/img/structure/B7496840.png)
![[4-(Methylcarbamoyl)phenyl] 2,5-dimethylbenzenesulfonate](/img/structure/B7496846.png)
![3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione](/img/structure/B7496851.png)

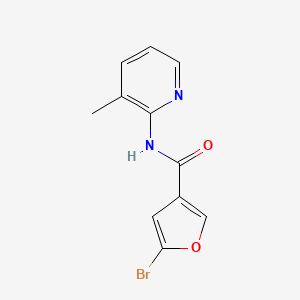


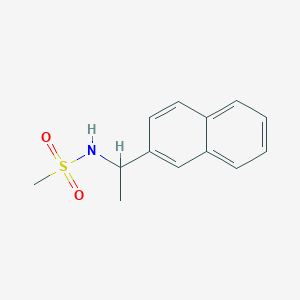
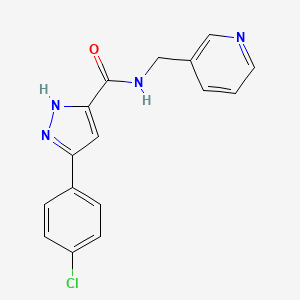
![N-[3-[(4-bromophenyl)sulfamoyl]-4-methylphenyl]-6-methylpyridine-3-carboxamide](/img/structure/B7496909.png)

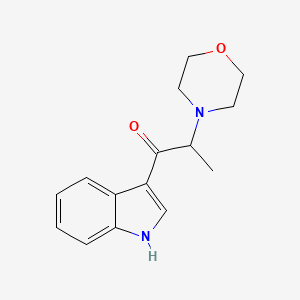
![1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-N-(2-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B7496918.png)